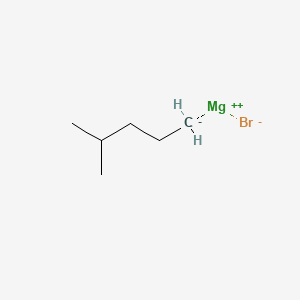

4-Methylpentylmagnesium bromide, 0.50 M in THF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

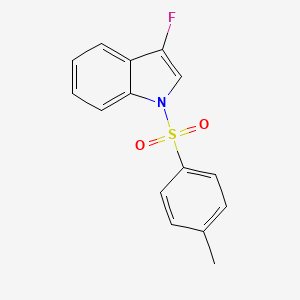

4-Methylpentylmagnesium bromide, 0.50 M in THF is a useful research compound. Its molecular formula is C6H13BrMg and its molecular weight is 189.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 188.00510 g/mol and the complexity rating of the compound is 29.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

4-Methylpentylmagnesium bromide, also known as 4-Methylpentylmagnesium bromide, 0.50 M in THF, is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a synthetic equivalent for carbanions, allowing for the formation of new carbon-carbon bonds .

Mode of Action

The mode of action of 4-Methylpentylmagnesium bromide involves the formation of carbon-carbon bonds. This is achieved through a nucleophilic attack on a carbonyl carbon of an aldehyde or ketone, resulting in the addition of a new carbon chain to the molecule . The resulting compound can then undergo further reactions, depending on the desired synthetic pathway .

Biochemical Pathways

The biochemical pathways affected by 4-Methylpentylmagnesium bromide are primarily those involved in organic synthesis. As a Grignard reagent, it plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetics of 4-Methylpentylmagnesium bromide, like other Grignard reagents, are not typically discussed in the same manner as drug compounds. This is because Grignard reagents are primarily used in laboratory settings for chemical synthesis, rather than being administered to living organisms. It’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The primary result of the action of 4-Methylpentylmagnesium bromide is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, including complex molecules such as natural products and pharmaceuticals .

Action Environment

The action of 4-Methylpentylmagnesium bromide is highly dependent on the environment in which the reaction takes place. Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . Additionally, the temperature, solvent, and presence of other reagents can all influence the outcome of the reaction .

生化分析

Biochemical Properties

The biochemical properties of 4-Methylpentylmagnesium bromide are largely derived from its role as a Grignard reagent. Grignard reagents are strong nucleophiles and bases, capable of participating in a variety of biochemical reactions

Molecular Mechanism

The molecular mechanism of 4-Methylpentylmagnesium bromide is primarily associated with its role as a Grignard reagent. It can participate in nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones

Dosage Effects in Animal Models

There is currently no available data on the effects of 4-Methylpentylmagnesium bromide at different dosages in animal models. Future studies should investigate this aspect, including any threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

As a Grignard reagent, it could potentially participate in various biochemical reactions

属性

IUPAC Name |

magnesium;2-methylpentane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDFGMAKNIPSQZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)

![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)

![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)